3-(Diethylamino)-3-oxopropanoic acid
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Overview
Description
3-(Diethylamino)-3-oxopropanoic acid is an organic compound with a molecular formula of C7H13NO3. This compound is characterized by the presence of a diethylamino group attached to a propanoic acid backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-3-oxopropanoic acid typically involves the reaction of diethylamine with ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{CH}_3\text{COCH}_2\text{COOEt} + \text{Et}_2\text{NH} \rightarrow \text{CH}_3\text{COCH}_2\text{COOEt}(\text{Et}_2\text{NH}) ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
3-(Diethylamino)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The keto group can undergo nucleophilic attack, leading to various biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-3-oxopropanoic acid: Similar structure but with dimethylamino group instead of diethylamino.
3-(Diethylamino)-2-oxopropanoic acid: Similar structure but with the keto group at a different position.
3-(Diethylamino)-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
3-(Diethylamino)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and keto groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
51149-20-3 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(diethylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-8(4-2)6(9)5-7(10)11/h3-5H2,1-2H3,(H,10,11) |
InChI Key |
GDRRULULMXTYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)O |
Origin of Product |
United States |
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